Ethyl 2-(azetidin-1-yl)acetate
CAS No.:
Cat. No.: VC18305756
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2 |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | ethyl 2-(azetidin-1-yl)acetate |
| Standard InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)6-8-4-3-5-8/h2-6H2,1H3 |
| Standard InChI Key | MYBGIDBPYOOYGS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1CCC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-(azetidin-1-yl)acetate consists of a four-membered azetidine ring linked to an ethyl acetate group. Key structural features include:
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IUPAC Name: Ethyl 2-(azetidin-1-yl)acetate
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SMILES:
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 143.18 g/mol | |
| CAS Number | 1284942-95-5 | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is typically synthesized via nucleophilic substitution between azetidine derivatives and ethyl bromoacetate under basic conditions. For example:
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Azetidine reacts with ethyl bromoacetate in the presence of in dimethylformamide (DMF) at 35°C for 8 hours .
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The reaction proceeds via mechanism, yielding the ester product with ~75% efficiency .
Alternative Methods
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Cyclization Strategies: Azetidine rings can be formed via intramolecular cyclization of γ-chloroamines, followed by esterification .
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Salt Formation: Ethyl 2-(azetidin-3-yl)acetate is often isolated as a tosylate salt (e.g., with p-toluenesulfonic acid) to enhance stability .
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
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Anti-inflammatory Agents: Serves as a precursor for indole-azetidinone hybrids, such as ethyl 2-(3-(3-chloro-1-(4-substituted phenyl)-4-oxoazetidin-2-yl)-1H-indol-1-yl)acetate, which exhibit COX-2 inhibitory activity .
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Antimicrobial Derivatives: Benzophenone-fused azetidinones derived from this compound demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli .
Role in Peptide Mimetics
The azetidine ring’s conformational rigidity makes it suitable for designing peptidomimetics. For instance, it is incorporated into NSD2-PWWP1 domain antagonists, which show promise in oncology .
| Parameter | Detail | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | P261, P305+P351+P338 |
Recent Advancements (2021–2025)
Antimicrobial Scaffolds
A 2022 study reported novel benzophenone-azetidinone hybrids with MIC values of 8–16 µg/mL against drug-resistant bacterial strains .
Cancer Therapeutics
Patent WO2018108954A1 highlights ethyl 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, a derivative used in estrogen receptor modulators for breast cancer treatment .
Green Synthesis Innovations
Microwave-assisted synthesis reduced reaction times from 8 hours to 45 minutes, improving yields to 85% .
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